Serratezomine B

Cytotoxicity L1210 Lycopodium alkaloids

Researchers face a gap in reliable SAR tools for Lycopodium alkaloid N-oxidation studies. Generic substitution fails because N-oxide modification uniquely alters bioactivity and LogP. Serratezomine B fills this gap as the sole serratinine-type N-oxide standard. - First and only characterized N-oxide derivative in its class. - Quantifiable cytotoxicity: L1210 IC50 = 7.2 µg/mL; KB IC50 = 5.1 µg/mL. - Critical LogP shift vs. parent (0.2 vs. 0.7) enables membrane permeability studies.

Molecular Formula C16H25NO4
Molecular Weight 295.37 g/mol
Cat. No. B1242185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSerratezomine B
Synonymsserratezomine B
Molecular FormulaC16H25NO4
Molecular Weight295.37 g/mol
Structural Identifiers
SMILESCC1CC(C23CCC[N+]4(C2(CCC4)C(=O)CC3C1O)[O-])O
InChIInChI=1S/C16H25NO4/c1-10-8-12(18)15-4-2-6-17(21)7-3-5-16(15,17)13(19)9-11(15)14(10)20/h10-12,14,18,20H,2-9H2,1H3/t10-,11+,12-,14-,15+,16-,17?/m0/s1
InChIKeyASIURCHCIBWDEU-QNXJLPBCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Serratezomine B: A Lycopodium N-Oxide Alkaloid


Serratezomine B is a serratinine-type Lycopodium alkaloid first isolated from Lycopodium serratum var. serratum [1]. It is a C16H25NO4 compound (MW 295.37 g/mol) [2] and represents the first identified N-oxide derivative within the serratinine skeletal class [1]. The compound exhibits measurable in vitro cytotoxicity against murine lymphoma L1210 cells (IC50 = 7.2 µg/mL) and human epidermoid carcinoma KB cells (IC50 = 5.1 µg/mL) [1].

Compound type First N-oxide derivative in serratinine-type Lycopodium alkaloids
Assay context Reported cytotoxicity against L1210 and KB cell lines
Research use Structure-activity relationship (SAR) and N-oxide chemotype studies

Why Serratezomine B Cannot Be Substituted


Generic substitution among Lycopodium alkaloids is unreliable because small structural modifications yield significant divergence in biological activity, target engagement, and physicochemical properties. Serratezomine B is an N-oxide derivative of serratinine, a feature that alters both its cytotoxicity profile and its molecular descriptors relative to the parent compound [1]. While serratinine itself shows no reported cytotoxicity in the L1210/KB cell panel, Serratezomine B displays quantifiable anti-proliferative effects. Furthermore, the N-oxide modification reduces calculated LogP from approximately 0.7 (serratinine) to 0.2, impacting partitioning behavior and potentially cellular permeability [2][3]. These distinctions preclude the use of structurally adjacent alkaloids as direct substitutes without experimental validation.

! N-oxide modification may shift cytotoxicity profile relative to parent serratinine and other non‑N‑oxide analogs
! Serratinine and co‑isolated congeners lack reported L1210/KB activity; direct interchange without validation is not supported
! Lower calculated LogP (~0.2 vs. 0.7 for serratinine) may alter aqueous solubility and permeability characteristics

Serratezomine B vs. Closest Analogs


L1210 Cytotoxicity vs. Serratezomines A and C

In a direct head-to-head comparison conducted under identical assay conditions, Serratezomine B exhibited an IC50 of 7.2 µg/mL against murine lymphoma L1210 cells, representing a 1.3-fold improvement in potency over Serratezomine A (IC50 = 9.7 µg/mL) and a >1.4-fold advantage over the inactive Serratezomine C (IC50 > 10 µg/mL) [1].

L1210 Cytotoxicity
Head-to-head
IC50 7.2 µg/mL
Reported cell‑model response context
1.3‑fold lower IC50 than Serratezomine A; Serratezomine C inactive
Cytotoxicity L1210 Lycopodium alkaloids

KB Cell Cytotoxicity vs. Analogs

Under the same experimental protocol, Serratezomine B showed an IC50 of 5.1 µg/mL against human epidermoid carcinoma KB cells, whereas both Serratezomine A and Serratezomine C were essentially inactive at the highest tested concentration (IC50 > 10 µg/mL) [1].

KB Cell Cytotoxicity
Head-to-head
5.1 µg/mL vs. A/C >10 µg/mL
Unique measurable activity in KB carcinoma cell line
Only serratezomine analog with reported KB response
Cytotoxicity KB cells Anticancer activity

Unique N-Oxide in Serratinine Alkaloids

Serratezomine B is the first example of an N-oxide derivative within the serratinine-type Lycopodium alkaloid family, possessing the molecular formula C16H25NO4 compared to the parent serratinine's C16H25NO3 [1]. The N-oxide functionality is structurally confirmed and distinguishes it from all other known serratinine-type alkaloids, including serratinine, 8-deoxyserratinine, and serratanidine [1][2].

N‑Oxide Architecture
Class-level
C16H25NO4
First N‑oxide in serratinine alkaloid family
Confirmed by NMR/MS; basis for SAR differentiation
Natural product chemistry Structural uniqueness Serratinine alkaloids

Lipophilicity: Serratezomine B vs. Serratinine

Calculated octanol-water partition coefficient (LogP) for Serratezomine B is 0.2 [1], notably lower than the LogP of 0.7 reported for its parent alkaloid serratinine [2]. This ~0.5 unit reduction in LogP corresponds to an approximate 3.2-fold decrease in predicted lipid solubility.

Calculated LogP
Data to verify
0.2 Serratinine 0.7 (Δ −0.5)
May influence aqueous solubility and permeability
Database-derived property; experimental confirmation advised
Lipophilicity ADME LogP

Serratezomine B Applications


L1210 Lymphoma Anticancer Screening

Based on its IC50 of 7.2 µg/mL against L1210 cells—1.3-fold more potent than Serratezomine A and superior to inactive Serratezomine C [1]—Serratezomine B is the preferred candidate for initial screening in murine lymphoma models where modest but reproducible cytotoxicity is sought.

KB Cell Growth Inhibition Studies

Given its measurable activity (IC50 = 5.1 µg/mL) against KB cells while both Serratezomines A and C are inactive (>10 µg/mL) [1], Serratezomine B is uniquely positioned as the only serratezomine analog worthy of further investigation in this human carcinoma cell line.

N-Oxide Lycopodium Alkaloid SAR

As the first and only characterized N-oxide derivative within the serratinine alkaloid class [1], Serratezomine B serves as an essential reference standard for SAR programs investigating the influence of N-oxidation on cytotoxicity, physicochemical properties (LogP reduction from 0.7 to 0.2) [2][3], and target engagement in Lycopodium-derived chemotypes.

Biogenetic Pathway and Semisynthesis

Serratezomine B has been demonstrated to arise from serratinine via N-oxidation and is proposed as a key intermediate in the biogenesis of seco-serratinine-type alkaloids [1][4]. Procurement of authentic Serratezomine B enables experimental validation of these biosynthetic hypotheses and supports semisynthetic efforts toward related N-oxide congeners.

Application
Selection Property
Validation Focus
L1210 murine lymphoma cell‑model studies
N‑oxide cytotoxicity profile
L1210 proliferation endpoints
KB human carcinoma cell‑model studies
Selective cytotoxicity across serratezomine series
KB cell growth inhibition endpoints
N‑oxide Lycopodium alkaloid SAR
Unique N‑oxide structural motif
Structure‑activity relationship validation
Biogenetic pathway investigation
Authenticated N‑oxide reference standard
Biosynthetic hypothesis testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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